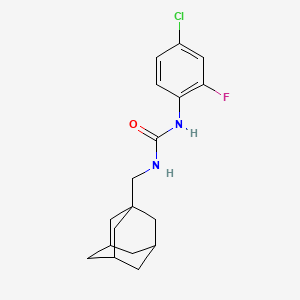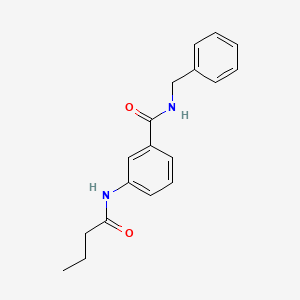![molecular formula C23H27N3O4 B4677462 1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4677462.png)
1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, also known as CPP-115, is a synthetic compound that belongs to the family of pyrrolidinone derivatives. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. The inhibition of GABA transaminase leads to an increased concentration of GABA in the brain, resulting in enhanced GABAergic neurotransmission. CPP-115 has shown potential therapeutic effects in various neurological and psychiatric disorders.
Mecanismo De Acción
1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone inhibits the activity of GABA transaminase, which leads to an increased concentration of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. The enhanced GABAergic neurotransmission results in the suppression of excessive neuronal activity, which is beneficial in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the concentration of GABA in the brain, which leads to enhanced GABAergic neurotransmission. This results in the suppression of excessive neuronal activity, which is beneficial in various neurological and psychiatric disorders. This compound has also been shown to increase the expression of GABA receptors in the brain, which further enhances GABAergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a potent and selective inhibitor of GABA transaminase, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, the use of this compound in lab experiments is limited by its potential toxicity and off-target effects.
Direcciones Futuras
1. Further studies are needed to investigate the potential therapeutic effects of 1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in other neurological and psychiatric disorders.
2. The development of more selective and less toxic GABA transaminase inhibitors could lead to the development of safer and more effective treatments for various neurological and psychiatric disorders.
3. The role of GABAergic neurotransmission in the regulation of cognitive function and behavior needs to be further elucidated.
4. The potential use of this compound as a diagnostic tool for the assessment of GABAergic neurotransmission in various neurological and psychiatric disorders needs to be investigated.
5. The development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has shown promising results in the treatment of epilepsy, addiction, anxiety, and depression.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-29-19-8-9-20(21(15-19)30-2)26-16-17(14-22(26)27)23(28)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,15,17H,10-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYDDSFWGLMTFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4677379.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4677384.png)

![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4677403.png)
![N-(4-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4677410.png)
![5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4677415.png)
![N-ethyl-2-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4677427.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4677433.png)
![1-(4-fluorophenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4677438.png)

![1-(3-methylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4677451.png)
![5-{[7-methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4677455.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677470.png)
![2-amino-4-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B4677476.png)